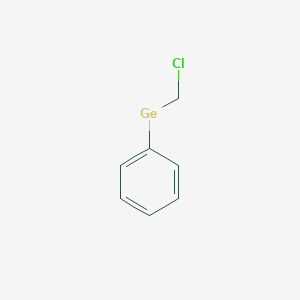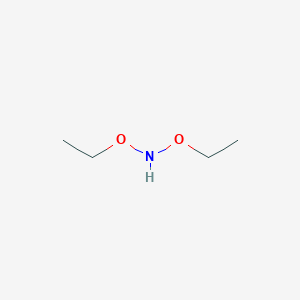
Diethoxyamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxyamine is an organic compound with the chemical formula C4H11NO2. It is a secondary amine, characterized by the presence of two ethoxy groups attached to the nitrogen atom. This compound is typically a colorless liquid and is known for its use in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethoxyamine can be synthesized through the catalytic hydrogenation of diethoxynitrile. This process involves the use of Raney nickel as a catalyst. The reaction is typically carried out under controlled conditions to ensure the efficient conversion of diethoxynitrile to this compound .
Industrial Production Methods
In industrial settings, this compound is often produced as an intermediate in the synthesis of other compounds. The process involves multiple stages, including the chloromethylation of ortho-diethoxybenzene, followed by cyanidation to form diethoxynitrile, which is then hydrogenated to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Diethoxyamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: this compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon.
Substitution: Reagents such as halogens or alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Diethoxyamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of diethoxyamine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions enable this compound to act as a versatile intermediate in chemical syntheses.
Comparison with Similar Compounds
Similar Compounds
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
Dimethoxyamine: A compound with two methoxy groups attached to the nitrogen atom.
Diisopropylamine: A secondary amine with two isopropyl groups attached to the nitrogen atom
Uniqueness
Diethoxyamine is unique due to the presence of ethoxy groups, which impart distinct chemical properties compared to other secondary amines. These properties make it particularly useful in specific chemical reactions and industrial applications.
Properties
CAS No. |
57058-68-1 |
|---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
(ethoxyamino)oxyethane |
InChI |
InChI=1S/C4H11NO2/c1-3-6-5-7-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
VXMQKONTARQGPP-UHFFFAOYSA-N |
Canonical SMILES |
CCONOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


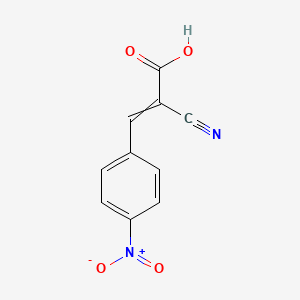
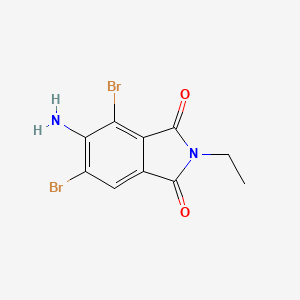
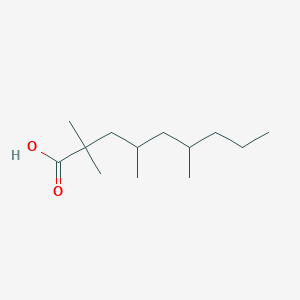



![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
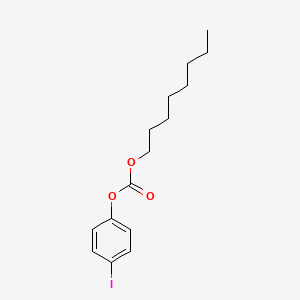
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
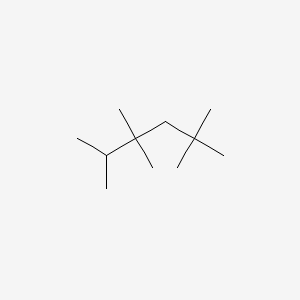
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)

